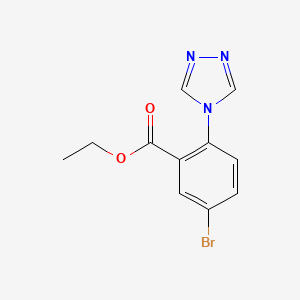

Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of benzoates, which are esters of benzoic acid. This compound features a bromine atom at the 5th position of the benzene ring and a triazole ring attached to the 2nd position. The presence of the triazole ring, a five-membered ring containing three nitrogen atoms, imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves the following steps:

Esterification: The esterification of 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid results in the formation of the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 5-amino-2-(4H-1,2,4-triazol-4-yl)benzoate or 5-thio-2-(4H-1,2,4-triazol-4-yl)benzoate can be formed.

Scientific Research Applications

Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

Biology: The compound’s triazole ring is known for its ability to interact with various biological targets, making it useful in the design of enzyme inhibitors and receptor modulators.

Medicine: Research has explored its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of the triazole moiety.

Industry: It is used in the development of agrochemicals and pharmaceuticals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate is primarily attributed to the triazole ring. The triazole moiety can form strong hydrogen bonds and coordinate with metal ions, allowing it to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

- 5-bromo-2-(4H-1,2,4-triazol-4-yl)pyridine

- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid

Comparison: Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate is unique due to the presence of both the bromine atom and the ethyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and drug development.

Biological Activity

Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate is a synthetic organic compound notable for its unique structural features, including a bromine atom and a triazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture.

Structural Characteristics

The compound is characterized by:

- Benzoate moiety : Provides a framework for biological interactions.

- Triazole ring : Known for its diverse biological activities, including antifungal and anticancer properties.

- Bromine substituent : May enhance the compound's reactivity and biological efficacy.

| Structural Feature | Description |

|---|---|

| Benzoate moiety | Core structure facilitating biological interactions. |

| Triazole ring | Associated with various pharmacological activities. |

| Bromine atom | Potentially increases biological activity through enhanced reactivity. |

Antifungal Properties

Compounds containing triazole rings are widely recognized for their antifungal properties. This compound may exhibit significant antifungal activity due to its structural similarities with known antifungal agents. Research indicates that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, an essential component of fungal cell membranes .

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, triazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of tyrosine kinases and other signaling pathways critical for tumor growth . The specific mechanism of action for this compound remains to be fully elucidated but may involve similar pathways.

Antibacterial Effects

Research into the antibacterial properties of triazole compounds has revealed that they can exhibit significant activity against a range of pathogenic bacteria. The presence of the bromine atom in this compound may enhance its interaction with bacterial targets, leading to effective inhibition of bacterial growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole compounds, providing insights into the potential applications of this compound:

- Antifungal Screening : A study comparing various triazole derivatives found that those with bromine substituents exhibited enhanced antifungal activity against Candida species compared to non-brominated counterparts.

- Anticancer Evaluation : In vitro studies demonstrated that triazole derivatives could significantly reduce cell viability in cancer cell lines such as HCT116 and MCF7. The IC50 values indicated potent activity at low concentrations .

- Antibacterial Studies : Triazole compounds have been tested against common bacterial strains such as E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth comparable to standard antibiotics .

Properties

Molecular Formula |

C11H10BrN3O2 |

|---|---|

Molecular Weight |

296.12 g/mol |

IUPAC Name |

ethyl 5-bromo-2-(1,2,4-triazol-4-yl)benzoate |

InChI |

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)9-5-8(12)3-4-10(9)15-6-13-14-7-15/h3-7H,2H2,1H3 |

InChI Key |

JMSQDLMRHSVJQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)N2C=NN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.